Methylurea
Overview
Description
Methylurea is a compound that has been the subject of various studies due to its relevance in different fields, including chemistry and environmental science. It is known to be a precursor of carcinogenic nitroso compounds and can be formed by the reaction of methylamine with carbamyl phosphate under certain conditions, such as those found in preserved, fermented foods . This raises concerns about its potential as an environmental hazard.
Synthesis Analysis
The synthesis of methylurea and its derivatives has been explored in several studies. A family of bis-methylureas has been synthesized, demonstrating the ability to bind anions and transport them through lipid membranes . Another study reported the synthesis of N-(4-Chloro-3-tolyl)-N'-methylurea, with a focus on the key steps of the process and the possibility of recycling unreacted raw materials . Additionally, O-methyl-N-nitroisourea was synthesized in a one-pot procedure, highlighting the optimization of reaction conditions to improve yield and purity .
Molecular Structure Analysis
The molecular structure of methylurea derivatives has been investigated using various techniques. X-ray diffraction studies have revealed a complex crystal structure disorder in a trichloroacetic acid–N-methylurea complex, showing a co-existence of ionic and neutral forms in the solid state . The study of bifunctional thioureas with methyl groups has provided insights into the influence of molecular structure on catalytic performance in chemical reactions .
Chemical Reactions Analysis
Methylurea participates in various chemical reactions, often serving as a key intermediate or reactant. For instance, polymer-supported O-methylisourea has been used as a reagent for the O-methylation of carboxylic acids, demonstrating high purity of the resulting methyl esters . The comparison of catalytic performance of thioureas with methyl groups in Michael addition reactions has shown the importance of molecular structure in determining yield and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylurea and its analogues have been studied to understand their behavior and potential applications. Computational studies have been conducted to analyze the structural and electronic properties of radicals derived from hydroxyurea and its methylated analogues, providing insights into their stability and reactivity . These studies are crucial for understanding the biological and pharmacological effects of these compounds.
Scientific Research Applications
Microbial Degradation in Agriculture
Methyleneureas, related to methylurea, are used extensively as slow-release nitrogen fertilizers. A study by Jahns and Kaltwasser (2000) explored the microbial breakdown of methyleneureas. The nitrogen is released as ammonia and urea, while the formaldehyde is immediately oxidized to carbon dioxide. This study is crucial in understanding the impact of methyleneureas in agricultural settings.
Chemical Synthesis
Methylurea is used in various chemical synthesis processes. For instance, Antonova et al. (2014) demonstrated the synthesis of 1,5-Diaryl-2-(Hydroxyalkyl)-8-Methylglycolurils through the cyclocondensation of N-methylurea, showcasing its role in producing new chemical compounds (Antonova, Baranov, Nelyubina, & Kravchenko, 2014)).
Medical Research Applications
Methylurea derivatives have been studied in medical research, especially in cancer research. Cohen et al. (2001) utilized N-nitroso-N-methylurea in a study to test the chemopreventive and chemotherapeutic effects of a novel selective estrogen receptor modulator, indicating its use in developing cancer treatments (Cohen, Pittman, Wang, Aliaga, Yu, & Moyer, 2001)).
Material Science Applications
In material science, methylurea is used in modifying the properties of materials. For example, Lang et al. (2013) used methylolurea to modify wood, enhancing its mechanical properties and dimensional stability (Lang, She, Chen, & Pu, 2013)).
Epigenetic and Molecular Studies
Methylurea compounds like hydroxyurea have been instrumental in epigenetic and molecular research. Walker et al. (2011) explored the epigenetic and molecular profiles of erythroid cells after hydroxyurea treatment in sickle cell anemia, indicating its use in understanding disease mechanisms and treatment effects (Walker, Steward, Howard, Mortier, Smeltzer, Wang, & Ware, 2011)).
Environmental Science
In environmental science, methylurea derivatives are studied for their degradation in soils. Alletto et al. (2006) examined the degradation of isoproturon, a phenylurea herbicide, in soil, contributing to our understanding of herbicide leaching and environmental impact (Alletto, Coquet, Benoît, & Bergheaud, 2006)).
Safety And Hazards
Future Directions
Methylurea and its derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties . Since knock-out mice lacking any of the urea transporters are polyruic, urea transporter inhibitors are potential targets for the development of a novel class of diuretics .
properties
IUPAC Name |
methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEGHDBEHXKFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
608090-15-9 | |
Record name | Methylurea homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060510 | |
Record name | Methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Methylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21164 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.09 [mmHg] | |
Record name | Methylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21164 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methylurea | |
CAS RN |
598-50-5 | |
Record name | Methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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